Oleyl trifluoromethyl ketone

Description

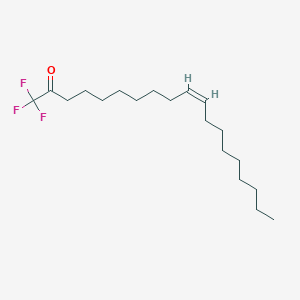

Structure

2D Structure

Properties

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Inhibition Mechanisms and Biological Targets of Oleyl Trifluoromethyl Ketone

Potent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Oleyl trifluoromethyl ketone is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme belonging to the serine hydrolase family. apexbt.com FAAH is the primary enzyme responsible for the breakdown of neuromodulatory fatty acid amides like anandamide (B1667382) and oleamide (B13806). apexbt.comnih.gov The development of inhibitors based on the oleoyl (B10858665) structure, including aldehydes, α-ketoamides, and trifluoromethyl ketones, was pivotal in characterizing FAAH as a serine hydrolase. nih.gov

This compound, an analog of oleic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone, demonstrates significant inhibitory action against both human and rat FAAH. apexbt.com In studies using transfected COS-7 cells, a 10 μM concentration of this compound was shown to inhibit the hydrolysis of oleamide by 95.7% for human FAAH and 94.8% for rat FAAH, respectively. apexbt.com The potency of this class of inhibitors is directly linked to the electrophilicity of the carbonyl group; the corresponding methyl ketone, which is less electrophilic, is an inactive inhibitor. nih.gov Structural and conformational studies of a series of trifluoromethyl ketone inhibitors have highlighted that an extended bound conformation and the specific placement and stereochemistry of a cis double bond in the fatty acid chain contribute significantly to enzyme inhibition. nih.gov

The inhibitory mechanism of this compound against FAAH is characterized by the formation of a reversible covalent adduct. researchgate.net FAAH possesses an unusual Ser-Ser-Lys catalytic triad, and its mechanism involves the nucleophilic attack of the catalytic Ser241 residue on the substrate's carbonyl group. nih.gov In the case of trifluoromethyl ketone inhibitors, the highly electrophilic carbonyl carbon of the ketone is attacked by the hydroxyl group of the active site serine. nih.govnih.gov This interaction results in the formation of a stable, yet reversible, hemiketal. researchgate.net This covalent but reversible binding is a key feature of its inhibitory action on FAAH. researchgate.net This mechanism is common for trifluoromethyl ketones when inhibiting serine or cysteine proteases, where a hemiketal or hemithioketal is formed, respectively. nih.gov

The trifluoromethyl ketone moiety exists in an equilibrium between its ketone and hydrated (gem-diol) forms in aqueous solutions. nih.gov The strong electron-withdrawing effect of the three fluorine atoms increases the electrophilicity of the carbonyl carbon, favoring the hydrated state. nih.gov It is proposed that this hydrated form is likely the active inhibitory species, as it acts as a mimic of the tetrahedral transition state that forms during the enzymatic hydrolysis of the natural amide substrate. nih.gov The process of inhibition can be time-dependent, with a slow formation of the covalent adduct leading to a progressive tightening of the inhibition. nih.gov Studies on other trifluoromethyl ketone inhibitors suggest that factors affecting ketone hydration, such as the presence of a nearby sulfur atom, can increase inhibitor potency by five-fold. nih.gov

Inhibition of Other Serine Hydrolases and Cysteine Proteases by Trifluoromethyl Ketones

The high reactivity of the trifluoromethyl ketone group is not exclusive to FAAH, allowing this class of compounds to act as inhibitors for a broader range of enzymes.

Trifluoromethyl ketones (TFMKs) are recognized as effective inhibitors of both serine and cysteine proteases. nih.gov Their mechanism relies on the highly electrophilic nature of the carbonyl carbon, which makes it susceptible to nucleophilic attack from active site residues like serine or cysteine. nih.gov However, this reactivity can also lead to a lack of specificity. researchgate.net Early FAAH inhibitors, such as the oleoyl and arachidonoyl derivatives of trifluoromethyl ketones, were noted for producing a strong but relatively unspecific effect, as they also inhibited several other hydrolases. researchgate.net

Trifluoromethyl ketones have been successfully developed as inhibitors against the SARS-CoV 3CL protease (3CLpro), a cysteine protease crucial for viral replication. nih.govnih.gov Unlike serine hydrolases such as FAAH, the SARS-CoV 3CL protease has a Cys-His catalytic dyad. nih.gov The inhibition mechanism involves the nucleophilic attack of the thiol group from the active site cysteine (Cys-145) on the electrophilic carbonyl carbon of the TFMK. nih.gov This attack forms a covalent hemithioketal adduct, which is responsible for the inhibition. nih.gov Some TFMK-based inhibitors have shown time-dependent, tight-binding inhibition against the 3CL protease, with Ki values in the sub-micromolar range. nih.govnih.gov

Inhibition of Carboxylesterases and 2-Arachidonoylglycerol (B1664049) Hydrolases

This compound has demonstrated significant inhibitory activity against carboxylesterases (CEs) and the 2-arachidonoylglycerol (2-AG) hydrolase, monoacylglycerol lipase (B570770) (MAGL). Trifluoromethyl ketone-containing compounds are recognized as potent inhibitors of mammalian CEs, with some analogues exhibiting inhibition constants (Ki) in the nanomolar range. researchgate.net The long alkyl chain of this compound is a key structural feature that influences its interaction with the active site of these enzymes.

The inhibition of MAGL, a key enzyme in the endocannabinoid system responsible for the degradation of 2-AG, has also been observed. Studies on analogous compounds have shown that replacing the arachidonoyl side chain of arachidonoyl trifluoromethyl ketone with an oleoyl side chain results in a similar affinity for MAGL.

| Enzyme | Inhibitor (Analogous Compound) | Ki (nM) | Preincubation Time |

|---|---|---|---|

| Human Carboxylesterase 1 (hCE1) | Thioether-TFK (C12 alkyl chain) | 0.5 | 24h |

| Human Intestinal Carboxylesterase (hiCE) | Thioether-TFK (C12 alkyl chain) | 1.2 | 24h |

| Rabbit Liver Carboxylesterase (rCE) | Thioether-TFK (C12 alkyl chain) | 0.3 | 24h |

Inhibition of Insect Esterases (e.g., Antennal Esterases, Juvenile Hormone Esterase)

Trifluoromethyl ketones, particularly those with long aliphatic chains, have been identified as effective inhibitors of various insect esterases, which play crucial roles in processes such as pheromone degradation and hormone regulation. These enzymes include antennal esterases and juvenile hormone esterase (JHE). nih.govdatapdf.com

Long-chain aliphatic trifluoromethyl ketones have been shown to be good inhibitors of antennal esterases in insects like the Egyptian armyworm, Spodoptera littoralis. nih.gov These enzymes are responsible for the rapid degradation of pheromones, and their inhibition can disrupt insect communication. Studies on trifluoromethyl ketone analogues of insect pheromones have demonstrated potent inhibition of antennal esterases, with IC50 values in the nanomolar to low micromolar range. For instance, certain analogues have shown IC50 values as low as 70 nM and 0.28 µM against antennal esterases. researchgate.net

Furthermore, trifluoromethyl ketones are potent inhibitors of juvenile hormone esterase, an enzyme critical for the regulation of insect development and metamorphosis. nih.gov They act as transition-state analogues, effectively blocking the hydrolysis of juvenile hormone.

The table below presents inhibitory data for representative long-chain trifluoromethyl ketones against insect esterases, illustrating the potential of this compound as an inhibitor in this context.

| Enzyme | Insect Species | Inhibitor (Analogous Compound) | IC50 |

|---|---|---|---|

| Antennal Esterase | Ostrinia nubilalis | (Z)-11-Tetradecenyl trifluoromethyl ketone | 0.28 µM |

| Antennal Esterase | Zeuzera pyrina | Allylic trifluoromethyl ketone analogue | 70 nM |

| Juvenile Hormone Esterase | Trichoplusia ni | a'-Me-OTFP | Potent Inhibition (Specific IC50 not provided) |

Comparative Analysis of Serine Hydrolase Selectivity Profiles

This compound belongs to a class of compounds that can inhibit a broad range of serine hydrolases. The selectivity of these inhibitors is influenced by the nature of the alkyl or aryl group attached to the trifluoromethyl ketone moiety. stanford.edu The long, flexible oleyl chain can adapt to the active sites of various enzymes, but differences in the size and shape of these active sites can lead to preferential inhibition.

While a comprehensive selectivity profile of this compound against a wide array of serine hydrolases is not detailed in the provided search results, the general principles of trifluoromethyl ketone inhibition suggest that it would exhibit differential potency against various members of this enzyme superfamily. The oleyl chain's length and flexibility likely allow it to access the active sites of lipases and esterases that accommodate long-chain substrates.

Kinetic and Mechanistic Elucidation of Enzyme-Inhibitor Interactions

Time-Dependent Inhibition Kinetics and Tight Binding Characteristics

A hallmark of trifluoromethyl ketone inhibitors is their characteristic slow, tight-binding, and often time-dependent inhibition of target enzymes. researchgate.netnih.gov This means that the inhibitory potency increases with the duration of preincubation of the enzyme with the inhibitor before the addition of the substrate.

Studies on various trifluoromethyl ketones have demonstrated this time-dependent nature. For example, the inhibition of certain proteases by a peptidyl trifluoromethyl ketone showed a significant decrease in the Ki value over time, indicating a progressive tightening of the binding. nih.gov Similarly, the inhibition of mammalian carboxylesterases by a series of trifluoromethyl ketones was found to be significantly affected by the length of the preincubation period, with Ki values being considerably lower after a 24-hour preincubation compared to a 5-minute preincubation. researchgate.net This behavior is consistent with a two-step inhibition mechanism, where an initial weak binding is followed by a slower isomerization to a more stable, tightly bound complex.

The table below illustrates the concept of time-dependent inhibition with data from a study on a trifluoromethyl ketone inhibitor of a viral protease, showing the change in the inhibition constant over time.

| Incubation Time | Ki (µM) |

|---|---|

| 10 min | 8.8 |

| 30 min | 2.7 |

| 1 h | 1.3 |

| 2 h | 0.7 |

| 4 h | 0.3 |

Structural and Conformational Properties Contributing to Enzyme Binding and Inhibition

The potent inhibitory activity of this compound is rooted in its specific structural and conformational properties. The key functional group is the trifluoromethyl ketone, which acts as a powerful electrophile. The high electronegativity of the three fluorine atoms strongly polarizes the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by the catalytic serine residue present in the active site of serine hydrolases. nih.govmetabolomics.se

Upon entering the enzyme's active site, the catalytic serine's hydroxyl group attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone. This results in the formation of a stable, covalent hemiketal adduct. nih.gov This tetrahedral intermediate is thought to mimic the transition state of the substrate hydrolysis reaction, leading to very tight binding. The trifluoromethyl group is a poor leaving group, which contributes to the stability of this enzyme-inhibitor complex and results in reversible, but often slow, inhibition. metabolomics.se

Structure Activity Relationship Sar and Rational Design Principles for Oleyl Trifluoromethyl Ketone Analogs

Influence of the Lipophilic Tail on Enzyme Inhibition and Binding Affinity

The long, lipid-like tail of oleyl trifluoromethyl ketone is a primary determinant of its binding affinity within the hydrophobic pockets of target enzymes, particularly serine hydrolases like fatty acid amide hydrolase (FAAH).

The length and structure of the alkyl chain significantly affect enzyme inhibition. Research indicates a clear, often parabolic, relationship between the length of the carbon chain and the inhibitory potency. nih.gov

Systematic studies on analogs have demonstrated that there is an optimal chain length for maximal potency. For instance, in a series of α-ketoheterocycle inhibitors of FAAH, straight alkyl chains with a length of C8 to C12 were found to be optimal. google.com Similarly, other research identified alkyl α-ketoheterocycles with 7 to 11 carbons as displaying the most effective FAAH inhibition. researchgate.net Chains that are too short may not partition effectively into the hydrophobic binding pocket, while chains that are excessively long may not fit well within the confines of the enzyme's active site. nih.gov

Furthermore, the structure of the chain is critical. Straight alkyl chains are generally preferred over branched ones due to steric constraints within the typically narrow binding pockets of these enzymes. nih.gov However, replacing the simple alkyl chain with more complex structures, such as phenylalkyl or biphenyl (B1667301) groups, has been shown to significantly improve both inhibitory potency and, crucially, selectivity towards FAAH. researchgate.net

Table 1: Effect of Alkyl Chain Length on FAAH Inhibition by α-Ketoheterocycle Analogs

This table is representative of findings that show an optimal range for alkyl chain length.

| Chain Length | Relative Potency | Reference |

|---|---|---|

| < C7 | Decreased | researchgate.net |

| C7 - C11 | Optimal | researchgate.net |

| C8 - C12 | Optimal | google.com |

| > C12 | Decreased | nih.gov |

The presence, position, and stereochemistry of the double bond within the oleyl tail are critical for potent enzyme inhibition. nih.gov The naturally occurring cis (Z) configuration of the double bond in the oleyl group is highly beneficial for potency. nih.gov

Studies comparing different isomers have consistently shown that analogs with a cis double bond are the most potent inhibitors. nih.govnih.gov When the cis double bond is replaced with a trans (E) isomer, there is a notable reduction in potency. A further decrease in inhibitory activity is observed when the double bond is removed entirely to create a saturated alkyl chain. nih.gov This suggests that the specific kink introduced by the cis double bond is crucial for an optimal extended conformation of the inhibitor within the enzyme's binding site. nih.gov

The position of this unsaturation is also a key factor. A significant change in inhibitory activity has been noted when the double bond is moved from the β to the γ position relative to the carbonyl group. csic.es The introduction of other forms of π-unsaturation, such as a phenyl ring, at positions corresponding to the double bond in oleic acid has also proven to be a beneficial strategy in inhibitor design. nih.govgoogle.com

Table 2: Impact of Unsaturation on Inhibitor Potency

| Oleyl Moiety Feature | Effect on Potency | Reference |

|---|---|---|

| cis (Z) Double Bond | Highest Potency | nih.govnih.gov |

| trans (E) Double Bond | Reduced Potency | nih.gov |

| Saturated (No Double Bond) | Lowest Potency | nih.gov |

Modulation of the Trifluoromethyl Ketone Moiety for Enhanced Potency or Selectivity

The trifluoromethyl ketone (TFMK) group is a highly electrophilic "warhead" that reacts with the catalytic serine residue in the active site of serine hydrolases to form a stable hemiacetal, thus inhibiting the enzyme. nih.govnih.gov The high electronegativity of the fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack. nih.govontosight.ai However, this reactive nature can also lead to a lack of selectivity. nih.gov Consequently, significant research has focused on modulating or replacing the TFMK moiety.

One successful strategy has been the replacement of the TFMK group with various α-ketoheterocycles. nih.govcore.ac.uk This approach led to the discovery of some of the first highly potent and selective reversible FAAH inhibitors. nih.gov For example, α-ketooxazoles and, even more effectively, oxazolopyridines, were found to be substantially more potent than the original TFMK inhibitors. nih.govgoogle.com The introduction of a nitrogen atom into a benzoxazole (B165842) skeleton to form an oxazolopyridine enhanced potency by 50- to 200-fold. google.com

Another design strategy aims to improve the metabolic stability of the inhibitor. TFMKs can be rapidly metabolized in vivo to less active trifluoromethyl alcohols. bohrium.com To overcome this, trifluoropyruvamides (TFPAs) have been designed as TFMK surrogates. bohrium.comnih.gov The presence of an additional electron-withdrawing group in TFPAs stabilizes the hydrate (B1144303) form of the ketone, which prevents its metabolic reduction and can also reduce off-target covalent interactions. bohrium.comnih.gov

Design Strategies for Overcoming Selectivity Challenges in Serine Hydrolase Inhibition

A major challenge in designing inhibitors like this compound is achieving selectivity for a single target within the large and diverse family of serine hydrolases. nih.gov Early TFMK inhibitors were often found to be unspecific, inhibiting several hydrolases with similar potency. researchgate.net For example, this compound was found to be more potent against the serine hydrolases TGH and KIAA1363 than its intended target, FAAH. nih.gov

Several strategies have been developed to address this lack of selectivity:

Modification of the Lipophilic Group: As mentioned previously, replacing simple alkyl chains with phenylalkyl or biphenyl moieties has been shown to improve selectivity for FAAH. researchgate.net

Modification of the Electrophilic Headgroup: Replacing the TFMK group with optimized α-ketoheterocycles, such as oxazolopyridines, has proven to be a highly effective strategy for enhancing selectivity for FAAH over other serine hydrolases like MAGL, TGH, and ABHD6. nih.govacs.org

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique is a powerful tool for assessing inhibitor selectivity directly in complex biological systems. nih.govstanford.edu Competitive ABPP involves pre-incubating a sample with an inhibitor and then using a broad-spectrum probe to measure the residual activity of a wide range of enzymes. nih.gov This allows for the simultaneous evaluation of both potency and selectivity against numerous potential off-targets. acs.org

Computational Chemistry and Molecular Modeling in Inhibitor Design

Computational methods play a vital role in the rational design and optimization of this compound analogs. These techniques provide insight into the molecular interactions that govern inhibitor binding and reactivity.

Quantum Mechanical (QM) Computations: Methods like Density Functional Theory (DFT) are used to study the intrinsic reactivity of the fluorinated ketone warhead. csic.esnih.gov These calculations can determine the electrophilicity of the carbonyl carbon and the equilibrium balance between the active keto form and the less active hydrate form, both of which influence inhibitory potency. csic.esnih.gov

Molecular Docking and Dynamics: Docking simulations are used to predict the binding mode of inhibitors within the enzyme's active site. csic.esnih.gov These models can reveal how the lipophilic tail orients within the binding gorge and how the TFMK moiety is positioned for nucleophilic attack by the catalytic serine. nih.gov Following docking, molecular dynamics (MD) simulations can be used to explore the stability of the predicted binding pose and the conformational changes that occur upon binding. csic.es

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activity. acs.orgnih.gov These models use physicochemical descriptors (e.g., lipophilicity, steric parameters) to predict the inhibitory activity of new analogs, thereby guiding the synthesis of more potent compounds. acs.org

Modeling of Enzyme-Inhibitor Complexes: When experimental methods like X-ray crystallography fail, computational modeling can be used to construct models of the covalent enzyme-inhibitor complex, providing valuable structural insights. nih.gov

Biological Significance and Research Applications of Oleyl Trifluoromethyl Ketone Derivatives

Probing the Endocannabinoid System and Lipid Signaling Pathways

Oleyl trifluoromethyl ketone (OTK) serves as a critical tool for investigating the complex network of lipid signaling, particularly within the endocannabinoid system. caymanchem.combertin-bioreagent.com As a potent inhibitor of fatty acid amide hydrolase (FAAH), OTK provides a mechanism to study the roles of key bioactive lipids. xcessbio.comglpbio.com OTK is an analog of oleic acid where the carboxylic acid group is substituted with a trifluoromethyl ketone moiety. caymanchem.comxcessbio.com FAAH is the principal enzyme responsible for the breakdown of several fatty acid amides, including the endogenous signaling molecules oleamide (B13806) and anandamide (B1667382). glpbio.comgoogle.com By blocking FAAH, OTK effectively increases the concentration and prolongs the action of these endogenous ligands, allowing researchers to explore their physiological functions. pnas.org

The inhibitory action of this compound on FAAH is significant. In studies using transfected COS-7 cells, a 10 µM concentration of OTK was shown to inhibit the hydrolysis of oleamide by 95.7% in human FAAH and 94.8% in rat FAAH, demonstrating its potency across species. caymanchem.combertin-bioreagent.comxcessbio.com

Table 1: Inhibition of FAAH Activity by this compound This table summarizes the percentage of FAAH activity inhibition by a 10 µM concentration of this compound in transfected COS-7 cells.

| FAAH Origin | % Inhibition |

| Human | 95.7% caymanchem.comxcessbio.com |

| Rat | 94.8% caymanchem.comxcessbio.com |

The use of FAAH inhibitors like this compound is instrumental in clarifying the distinct roles of oleamide and anandamide. pnas.org FAAH terminates the signaling functions of these lipids by hydrolyzing them into oleic acid and arachidonic acid, respectively. google.comnih.gov Anandamide is well-known as an endogenous ligand for cannabinoid receptors, playing a key part in the endocannabinoid system. google.compnas.org Oleamide, initially isolated from the cerebrospinal fluid of sleep-deprived cats, is recognized as an endogenous sleep-inducing lipid. google.compnas.org

By preventing their degradation, OTK allows for sustained levels of these neuromodulatory compounds, enabling detailed study of their downstream effects and interactions with various receptor systems. pnas.orgnih.gov This approach has been crucial in understanding how anandamide and oleamide modulate neurobehavioral processes. ucl.ac.be

The ability of this compound to modulate the levels of endogenous oleamide has direct implications for sleep research. pnas.org Oleamide has been shown to accumulate in the cerebrospinal fluid during sleep deprivation and can induce a state of physiological sleep in animals. pnas.org Unlike many sleep aids that act as general central nervous system depressants, oleamide appears to induce sleep that is indistinguishable from the natural process. pnas.org Inhibitors like OTK are valuable tools for investigating the mechanisms behind these sleep-inducing properties and oleamide's role in the temporal organization of sleep. pnas.orgnih.gov

More broadly, the endocannabinoid system, which OTK helps to probe, is integral to the regulation of numerous processes including pain, locomotor activity, and feeding, in addition to sleep. ucl.ac.be The enzymatic degradation of neuromodulatory fatty-acid amides like anandamide is a critical termination step for their signaling, making FAAH inhibitors essential for studying the full scope of their influence on neuronal function. glpbio.comnih.gov

Investigating Cellular Processes in Disease Models

Research has demonstrated that trifluoromethyl ketone-containing compounds can influence the invasive potential of androgen-independent prostate cancer cells. nih.govmetabolomics.se Studies suggest that the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) acts as an endogenous inhibitor of invasion in prostate cancer cell lines such as PC-3 and DU-145. nih.govmetabolomics.se Maintaining or increasing the endogenous levels of 2-AG by inhibiting its hydrolysis can lead to a decrease in cell invasion. nih.govmetabolomics.se

A series of compounds featuring a trifluoromethyl ketone (TFK) moiety were investigated for their capacity to inhibit 2-AG hydrolysis and, consequently, prostate cancer cell invasion. nih.govmetabolomics.se To study this, researchers often use 2-oleoylglycerol (2-OG), a readily available analog of 2-AG. nih.gov The research found that compounds with a thioether group near the TFK moiety inhibited both 2-AG hydrolysis and cell invasion in a concentration-dependent manner in PC-3 cells. nih.gov This anti-invasive effect was shown to be dependent on the CB1 cannabinoid receptor, as a CB1 antagonist could reverse the inhibition of cell invasion caused by the TFK compounds. nih.gov

Table 2: Research Findings on TFK Compounds and Prostate Cancer Cell Invasion This table outlines key findings from in vitro studies on androgen-independent prostate cancer cells.

| Finding | Details | Cell Lines |

| Endogenous Regulator | 2-arachidonoylglycerol (2-AG) is an endogenous inhibitor of cell invasion. nih.govmetabolomics.se | PC-3, DU-145 nih.govmetabolomics.se |

| Inhibition Mechanism | Blocking 2-AG hydrolysis decreases cancer cell invasion. nih.govmetabolomics.se | PC-3 nih.gov |

| Compound Class | Trifluoromethyl ketone (TFK) compounds inhibit 2-AG hydrolysis and cell invasion. nih.gov | PC-3 nih.gov |

| Receptor Dependence | The anti-invasive effect is mediated through the CB1 receptor. nih.gov | PC-3 nih.gov |

While direct studies on this compound in specific inflammatory or respiratory diseases are limited, its mechanism of action is highly relevant to these fields. Lipid signaling pathways are crucial in the inflammatory process. nih.gov Related compounds, such as arachidonyl trifluoromethyl ketone (AACOCF3), are used as potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid for the production of pro-inflammatory eicosanoids. glpbio.com

Chronic inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD) are characterized by complex inflammatory responses involving various immune cells and mediators. mdpi.comnih.gov The activation of inflammatory pathways, such as the NLRP3 inflammasome which releases the pro-inflammatory cytokine IL-1β, is a key feature. frontiersin.org Given that OTK modulates the endocannabinoid system, which has known immunomodulatory functions, it represents a potential chemical tool for investigating the role of specific lipid signaling pathways in the context of lung inflammation. nih.govglpbio.com

Applications as Chemical Biology Probes

This compound is a quintessential example of a chemical biology probe, a small molecule used to study and manipulate biological systems. Its primary utility comes from its potent and specific inhibition of the enzyme FAAH. caymanchem.comxcessbio.com This application was famously demonstrated in the original molecular characterization of FAAH. nih.govucl.ac.be

In 1996, researchers used an affinity chromatography column that was chemically modified with an oleoyl (B10858665) trifluoromethyl ketone derivative to successfully isolate and purify FAAH from rat liver membranes. nih.govnih.govucl.ac.be This critical step allowed for the subsequent cloning of the gene encoding FAAH and confirmed that the enzyme was responsible for the hydrolysis of both anandamide and oleamide. nih.govnih.gov This work established OTK and its derivatives not just as inhibitors, but as fundamental tools for enzyme discovery and characterization, enabling the dissection of complex enzymatic pathways that regulate endocannabinoid signaling. nih.govucl.ac.be

Affinity Chromatography for Enzyme Purification and Characterization

Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions between the protein of interest and a ligand immobilized on a chromatographic matrix. bio-rad.comiitkgp.ac.in this compound has been instrumental in the purification and subsequent characterization of enzymes, most notably fatty acid amide hydrolase (FAAH). nih.gov

The principle behind this application lies in the specific and reversible covalent interaction between the electrophilic carbonyl carbon of the trifluoromethyl ketone and a nucleophilic residue, typically a serine, in the enzyme's active site. magtech.com.cnnih.gov For purification purposes, a derivative of this compound is synthesized to include a linker that can be attached to a solid support, such as Sepharose beads. nih.gov

The process can be summarized in the following steps:

Immobilization: The this compound derivative is covalently attached to the chromatography matrix. nih.gov

Binding: A complex biological sample, such as a cell lysate containing the target enzyme (e.g., FAAH), is passed through the column. The target enzyme specifically binds to the immobilized this compound ligand. iitkgp.ac.in

Washing: The column is washed with buffer to remove unbound proteins and other contaminants. sigmaaldrich.com

Elution: The purified enzyme is then eluted from the column. This can be achieved by using a competing soluble ligand or by changing the buffer conditions (e.g., pH) to disrupt the binding interaction. iitkgp.ac.in

This affinity purification method was crucial in the initial characterization, sequencing, cloning, and expression of rat FAAH. nih.gov The high selectivity of the this compound inhibitor for FAAH allows for a significant degree of purification in a single step. bio-rad.com

| Stage | Description | Key Components |

| Immobilization | Covalent attachment of the ligand to the matrix. | This compound derivative, Sepharose beads |

| Binding | Specific, reversible covalent binding of the target enzyme. | Target enzyme (e.g., FAAH), Immobilized ligand |

| Washing | Removal of non-specifically bound proteins. | Wash buffer |

| Elution | Release of the purified enzyme from the matrix. | Elution buffer (e.g., with a competing ligand) |

Activity-Based Protein Profiling (ABPP) for Enzyme Target Identification

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize enzyme activity directly within complex biological systems. researchgate.netnih.gov This technique utilizes active-site-directed chemical probes to label and profile the functional state of entire enzyme families. escholarship.orgnih.gov this compound and other TFMK derivatives have been employed as part of ABPP studies to identify the targets of these inhibitors and to understand their selectivity. nih.gov

In a typical ABPP experiment involving a trifluoromethyl ketone inhibitor, the inhibitor is used in a competitive manner. The proteome is first pre-incubated with the inhibitor of interest (e.g., this compound). Subsequently, a broad-spectrum activity-based probe that targets the same class of enzymes (e.g., serine hydrolases) is added. escholarship.org This probe is typically tagged with a reporter group, such as a fluorophore or biotin, for detection and enrichment.

The degree to which the inhibitor prevents the labeling of an enzyme by the broad-spectrum probe is a measure of its potency and selectivity towards that enzyme. escholarship.org This approach allows for the simultaneous assessment of an inhibitor's activity against numerous enzymes in a native biological context.

Key findings from ABPP studies involving trifluoromethyl ketones:

Selectivity Profiling: ABPP studies have demonstrated that while this compound is a potent inhibitor of FAAH, it also shows activity against other serine hydrolases. nih.gov This highlights the importance of profiling inhibitor selectivity across the entire enzyme family to avoid off-target effects.

Target Identification: ABPP has been instrumental in identifying novel enzyme targets for trifluoromethyl ketone-containing compounds. pharmaceuticalintelligence.com

In Vivo Applications: ABPP can be used to assess the engagement of an inhibitor with its target enzyme in living cells or even whole organisms, providing crucial information about the inhibitor's bioavailability and efficacy in a physiological setting. escholarship.org

The use of this compound in ABPP has been crucial for understanding the landscape of serine hydrolase activity in various tissues and for the development of more selective inhibitors for therapeutic purposes. nih.govescholarship.org

| Technique | Purpose | Role of this compound | Outcome |

| Affinity Chromatography | Enzyme Purification | Immobilized ligand to capture the target enzyme. | Purified and characterized enzyme (e.g., FAAH). nih.gov |

| Activity-Based Protein Profiling (ABPP) | Enzyme Target Identification & Selectivity Profiling | Competitive inhibitor to prevent labeling by a broad-spectrum probe. | Identification of enzyme targets and assessment of inhibitor selectivity across the proteome. nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research on Oleyl Trifluoromethyl Ketone Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Hydrate (B1144303) Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structural and dynamic properties of oleyl trifluoromethyl ketone. The trifluoromethyl group, with its three fluorine atoms, provides a unique and sensitive probe for ¹⁹F NMR studies.

Trifluoromethyl ketones are known to exist in equilibrium with their hydrate form, a gem-diol, especially in aqueous or protic solvents. beilstein-journals.orgbeilstein-journals.org This hydration is a consequence of the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. nih.gov NMR spectroscopy is instrumental in observing and quantifying this equilibrium. For instance, studies have shown that while some α-keto oxazoles exhibit minimal hydrate formation, this compound is predominantly hydrated in solutions like 7% D₂O in acetone-d₆ (approximately 90%) and completely hydrated in methanol-d₃. nih.gov The appearance of distinct signals in the ¹⁹F NMR spectrum corresponding to the ketone and its hydrate allows for the determination of their relative populations under various conditions. beilstein-journals.orgnih.gov In some cases, the hydrate, which is apparent in the crude reaction mixture by ¹⁹F NMR, may disappear after purification by silica (B1680970) gel column chromatography. beilstein-journals.orgnih.gov

Beyond hydrate formation, NMR is crucial for conformational analysis. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms within the oleyl chain and the geometry around the ketone. These studies have helped confirm the location of a bend in the inhibitor's bound conformation, which corresponds to the position of the double bond in endogenous ligands like oleamide (B13806) and anandamide (B1667382). pnas.org

| Solvent System | Hydration State of this compound | Reference |

| Methanol-d₃ | Completely hydrated | nih.gov |

| 7% D₂O in acetone-d₆ | Predominantly hydrated (ca. 90%) | nih.gov |

X-ray Crystallography and Structural Biology of Enzyme-Trifluoromethyl Ketone Inhibitor Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structures of molecules in their crystalline state. In the context of this compound, this technique has been pivotal in understanding how trifluoromethyl ketone inhibitors interact with their target enzymes, primarily serine hydrolases.

While a specific crystal structure for this compound complexed with an enzyme is not detailed in the provided results, the principles are well-established through studies of other peptidyl trifluoromethyl ketone inhibitors. nih.gov These studies reveal that the inhibitor typically forms a covalent bond with a key serine residue in the enzyme's active site. nih.govnih.gov The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the hydroxyl group of the active site serine, resulting in the formation of a stable hemiketal. nih.gov This tetrahedral intermediate mimics the transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity. beilstein-journals.orgbeilstein-journals.org

X-ray diffraction analysis of such complexes provides precise details about the binding geometry. nih.gov It can reveal:

The formation of a tetrahedral hemiketal with the active site serine. nih.gov

Specific hydrogen bonding interactions between the inhibitor and amino acid residues in the active site. For example, the backbone of the inhibitor can form hydrogen bonds, augmenting the covalent linkage. nih.gov

The orientation of the trifluoromethyl group within the active site, which can sometimes involve interactions with other residues, such as a bifurcated hydrogen bond to both the serine oxygen and a fluorine atom of the inhibitor. nih.gov

These structural insights are crucial for understanding the basis of inhibitor potency and selectivity and for guiding the rational design of new, more effective inhibitors. nih.gov

Mass Spectrometry for Analyzing Covalent Adducts and Metabolites

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing molecules based on their mass-to-charge ratio. It is particularly powerful for analyzing the covalent adducts formed between inhibitors like this compound and their target proteins, as well as for studying the compound's metabolism.

When this compound inhibits a serine hydrolase, it forms a stable covalent adduct. nih.gov Mass spectrometry can be used to detect this adduct by measuring the mass of the modified protein or, more commonly, a peptide fragment containing the active site serine. High-resolution mass spectrometry can precisely determine the mass increase corresponding to the addition of the inhibitor molecule, thus confirming the covalent modification. nih.govnih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are often employed to analyze the mass of the active-site peptide after enzymatic digestion (e.g., with trypsin) of the inhibited protein. nih.gov

Furthermore, MS is a key technique in metabolic studies. When a compound like this compound is introduced into a biological system, it can be modified by metabolic enzymes. Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used analytical method to separate and identify these metabolites in complex biological matrices such as plasma, liver, and kidney. bertin-bioreagent.comumb.edu Researchers can develop and validate quantification methods to measure the concentrations of the parent compound and its metabolites, providing crucial information about the drug's fate in the body. umb.edu For instance, metabolomics analysis using mass spectrometry has been employed to study the effects of this compound treatment on the lipid profile in specific brain regions. ruc.dk

| Analytical Technique | Application in this compound Research | Key Findings | Reference |

| MALDI-TOF MS | Identification of covalent protein adducts | Confirms mass increase of active-site peptides upon inhibition. | nih.gov |

| LC-MS/MS | Metabolite identification and quantification | Characterizes metabolic products in biological samples (e.g., plasma, tissues). | bertin-bioreagent.comumb.edu |

| Proteomics/Metabolomics (MS-based) | Global analysis of cellular changes | Reveals changes in protein and lipid profiles in response to treatment. | ruc.dk |

Future Directions and Emerging Research Avenues for Oleyl Trifluoromethyl Ketone and Trifluoromethyl Ketone Analogs

Development of Next-Generation Reversible Covalent Inhibitors

The trifluoromethyl ketone group is an effective "warhead" for the design of reversible covalent inhibitors. nih.gov This approach to drug design combines the advantages of both non-covalent and covalent inhibition, offering high potency and prolonged duration of action while minimizing the potential for off-target toxicity associated with irreversible inhibitors.

The carbonyl carbon of the TFMK group is highly electrophilic due to the strong electron-withdrawing nature of the trifluoromethyl group. This allows it to be susceptible to nucleophilic attack from amino acid residues, such as cysteine or serine, at the active site of a target protein. This interaction leads to the formation of a stable, yet reversible, hemithioketal or hemiketal adduct. nih.gov

Recent research has focused on characterizing aromatic trifluoromethyl ketones as novel warheads for covalently reversible kinase inhibitors. nih.gov For instance, potent and selective reversible covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase have been developed by utilizing an aromatic trifluoromethyl ketone moiety to target a non-catalytic cysteine residue. nih.gov The binding mode of these inhibitors has been extensively characterized using techniques such as MALDI-TOF mass spectrometry and X-ray crystallography. nih.gov This strategy has also been successfully applied to the discovery of new JAK3 kinase inhibitors, suggesting its broad applicability in designing other kinase inhibitors. nih.gov

| Target Class | TFMK Warhead Type | Mechanism of Action | References |

| Kinases (e.g., FGFR4, JAK3) | Aromatic trifluoromethyl ketone | Reversible covalent inhibition via hemithioketal formation with cysteine residues. | nih.gov |

| Serine Proteases | Peptidyl trifluoromethyl ketone | Reversible covalent inhibition via hemiketal formation with serine residues. | nih.gov |

| Cysteine Proteases | Peptidyl trifluoromethyl ketone | Reversible covalent inhibition via hemithioketal formation with cysteine residues. | nih.gov |

Integration of Trifluoromethyl Ketones in Advanced Materials Science

The introduction of the trifluoromethyl (CF₃) group into organic molecules can significantly enhance their properties, making them valuable for applications in advanced materials science. mdpi.com The strong electron-withdrawing nature of the CF₃ group can alter the electronic and optical properties of aromatic systems, making trifluoromethylated aromatic ketones attractive precursors for specialized polymers, liquid crystals, and functional coatings. mdpi.com

The presence of fluorine atoms also imparts increased thermal stability and reduced flammability to materials, which are highly desirable characteristics for high-performance applications. mdpi.com The inherent lipophilicity of the trifluoromethyl group can also influence the solubility and processability of materials during fabrication. mdpi.com Researchers are exploring the use of trifluoromethyl ketone derivatives in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where precise control over electronic and optical properties is crucial. mdpi.com

Environmental and Agricultural Applications (e.g., Pest Control Research)

The unique properties of organofluorine compounds have led to their significant use in the agrochemical industry. researchgate.netnih.gov The trifluoromethyl group is a common substituent in many modern pesticides, including herbicides, fungicides, and insecticides. nih.govresearchgate.net The incorporation of a CF₃ group can enhance the efficacy, metabolic stability, and lipophilicity of these compounds, leading to improved pest control. mdpi.com

Trifluoromethyl ketones and their analogs have been investigated for their effects on insect pheromone detection and behavior. nih.gov For instance, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) has been shown to affect the electroantennogram (EAG) responses of male moths to their sex pheromones. nih.gov This suggests a potential application of TFMKs in disrupting insect communication for pest management. The mechanism is hypothesized to involve the inhibition of pheromone-degrading enzymes in the insect's antenna. nih.gov

| Agrochemical Class | Role of Trifluoromethyl Group | Example Compound Class | References |

| Insecticides | Enhanced potency and metabolic stability | Pyrethroids | researchgate.net |

| Herbicides | Increased efficacy and altered physicochemical properties | Various | nih.govresearchgate.net |

| Fungicides | Improved biological activity | Various | nih.govresearchgate.net |

| Pheromone Disruptors | Inhibition of pheromone deactivation | Trifluoromethyl ketones | nih.gov |

Mechanistic Studies of Trifluoromethyl Ketone Metabolism and Biodegradation

A significant challenge in the development of trifluoromethyl ketones as therapeutic agents is their metabolic instability. In vivo, TFMKs can be rapidly metabolized to their corresponding inactive trifluoromethyl alcohols. nih.gov This metabolic reduction prevents the sustained therapeutic effect of the parent compound. To overcome this limitation, researchers are designing novel TFMK surrogates, such as trifluoropyruvamides (TFPAs). The presence of an additional electron-withdrawing group in TFPAs stabilizes the hydrated form of the ketone, thereby preventing its metabolic reduction. nih.gov

Q & A

Q. What experimental protocols are recommended for handling and solubilizing OTK in biological assays?

OTK is supplied as an ethanol solution (≥98% purity) and requires careful solvent exchange for biological studies. To prepare aqueous solutions:

Evaporate ethanol under a nitrogen stream.

Dissolve the residue in DMSO or DMF (solubility: ~25 mg/mL).

Dilute further in PBS (pH 7.2) to ≤50 µg/mL to minimize organic solvent residues. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .

Q. How does OTK inhibit fatty acid amide hydrolase (FAAH), and what experimental evidence supports this mechanism?

OTK is a potent FAAH inhibitor, acting as a substrate analog. In COS-7 cells transfected with human or rat FAAH, 10 µM OTK inhibits ≥95% enzyme activity. This is attributed to its trifluoromethyl ketone group, which mimics the tetrahedral intermediate of FAAH’s catalytic hydrolysis, forming a covalent adduct with the active-site serine residue .

Q. What analytical methods are critical for characterizing OTK’s purity and structural identity?

- Purity assessment : Use HPLC with UV detection (e.g., C18 reverse-phase column, ethanol eluent).

- Structural confirmation : NMR (¹H, ¹³C, ¹⁹F) to verify the trifluoromethyl ketone moiety and oleyl chain geometry (Z-configuration at C10).

- Mass spectrometry : Confirm molecular weight (334.5 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do trifluoromethyl ketones like OTK exhibit divergent inhibitory kinetics across enzyme classes (e.g., FAAH vs. HDACs)?

Trifluoromethyl ketones act as slow-binding inhibitors for some enzymes (e.g., HDACs 1, 2, 6) due to hydration-dependent zinc chelation, while displaying rapid kinetics for others (e.g., FAAH). For HDACs, hydrated OTK forms a stable tetrahedral adduct with the catalytic zinc ion, with additional hydrogen bonding to residues like Tyr782, as shown in docking studies .

Q. What synthetic strategies improve the yield of α-trifluoromethyl ketones like OTK?

- Radical trifluoromethylation : Use Ag(O₂CCF₂SO₂F) and O₂ for olefin oxidative trifluoromethylation.

- Electrophilic routes : React enol acetates or silyl enol ethers with trifluoromethylating agents (e.g., TMSCF₃). Avoid Grignard or halogen-lithium exchange due to poor reactivity with trifluoroacetate esters .

Q. How can structural modifications to OTK enhance selectivity for FAAH over off-target hydrolases?

- Chain length optimization : Shorter alkyl chains reduce lipophilicity and nonspecific binding.

- Stereoelectronic tuning : Replace the oleyl group with rigid aromatic linkers to exploit FAAH’s substrate tunnel geometry.

- Cross-reactivity screening : Test against serine hydrolases (e.g., MAGL, ABHD6) using activity-based protein profiling (ABPP) .

Q. What methodologies resolve contradictions in OTK’s reported solubility and stability across studies?

- Dynamic light scattering (DLS) : Monitor aggregate formation in PBS.

- LC-MS stability assays : Quantify degradation products under varying pH/temperature.

- Controlled solvent evaporation : Ensure complete ethanol removal (verified via ¹H NMR) before aqueous reconstitution .

Q. How do trifluoromethyl ketones interact with metalloenzymes beyond FAAH, and what computational tools predict these interactions?

- Docking studies : Use software like AutoDock Vina to model OTK’s hydrated form binding to zinc-containing active sites (e.g., HDAC6).

- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories.

- QM/MM calculations : Evaluate the energy barrier for ketone hydration and adduct formation .

Data Contradictions and Resolution

Q. Why do some trifluoromethyl ketone analogs (e.g., tetradecyl derivatives) lack FAAH inhibitory activity despite structural similarity to OTK?

Activity loss in saturated analogs (e.g., tetradecyl trifluoromethyl ketone) suggests the Z-olefin in OTK is critical for:

Q. How can researchers reconcile discrepancies in OTK’s reported IC₅₀ values across cell-based vs. cell-free assays?

- Membrane permeability : Cell-based assays may underestimate potency due to limited OTK uptake. Use permeability enhancers (e.g., cyclodextrins).

- Cellular metabolism : Monitor OTK degradation via LC-MS in lysates.

- Enzyme source purity : Recombinant FAAH vs. tissue extracts may vary in cofactor availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.